1-(3-Chloropropyl)-3-ethoxy-5-iodobenzene
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Overview
Description
1-(3-Chloropropyl)-3-ethoxy-5-iodobenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of a benzene ring substituted with a chloropropyl group, an ethoxy group, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-5-iodobenzene typically involves the following steps:
Etherification: The ethoxy group can be introduced via a Williamson ether synthesis, where the phenol derivative reacts with ethyl bromide in the presence of a base like sodium hydroxide.
Alkylation: The chloropropyl group can be introduced through a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-3-ethoxy-5-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The ethoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted derivatives such as amines, thioethers, or nitriles.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated benzene derivatives.
Scientific Research Applications
1-(3-Chloropropyl)-3-ethoxy-5-iodobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: It is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: It is employed in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-5-iodobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate
- 1-(3-Chlorophenyl)piperazine hydrochloride
- 3-Chloropropyltrimethoxysilane
Uniqueness
1-(3-Chloropropyl)-3-ethoxy-5-iodobenzene is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential applications. The presence of the iodine atom, in particular, allows for unique substitution and coupling reactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C11H14ClIO |
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Molecular Weight |
324.58 g/mol |
IUPAC Name |
1-(3-chloropropyl)-3-ethoxy-5-iodobenzene |
InChI |
InChI=1S/C11H14ClIO/c1-2-14-11-7-9(4-3-5-12)6-10(13)8-11/h6-8H,2-5H2,1H3 |
InChI Key |
VEECKLBGTFQYEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CCCCl)I |
Origin of Product |
United States |
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